(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol
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Overview
Description
(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol is a synthetic organic compound that features a thiazole ring, a hydrazone linkage, and a phenol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol typically involves the condensation of 4,5-diphenylthiazol-2-yl hydrazine with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized in batch reactors under controlled temperature and pressure conditions. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The hydrazone linkage can be reduced to a hydrazine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Research may focus on its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Possible uses in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The phenol group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)benzaldehyde
- (E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)aniline
Uniqueness
(E)-2-((2-(4,5-diphenylthiazol-2-yl)hydrazono)methyl)phenol is unique due to the presence of both a phenol group and a thiazole ring, which can contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-[(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-19-14-8-7-13-18(19)15-23-25-22-24-20(16-9-3-1-4-10-16)21(27-22)17-11-5-2-6-12-17/h1-15,26H,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMVFRLKMNQTIF-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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